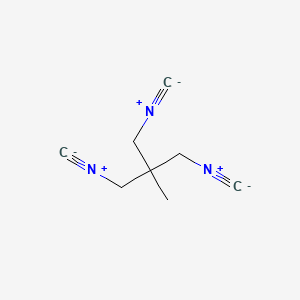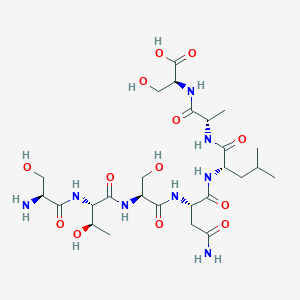![molecular formula C25H20N2O B14274792 (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone CAS No. 136951-65-0](/img/structure/B14274792.png)
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diaminobenzene with 4-(4-phenylphenyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3,5-Diaminophenyl)-phenyl-methanone
- (3,5-Diaminophenyl)-[4-(4-methylphenyl)phenyl]methanone
Uniqueness
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is unique due to its specific arrangement of aromatic rings and amino groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
136951-65-0 |
|---|---|
分子式 |
C25H20N2O |
分子量 |
364.4 g/mol |
IUPAC名 |
(3,5-diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone |
InChI |
InChI=1S/C25H20N2O/c26-23-14-22(15-24(27)16-23)25(28)21-12-10-20(11-13-21)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16H,26-27H2 |
InChIキー |
NKOSLKLDRLLJGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


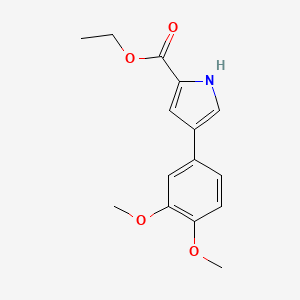
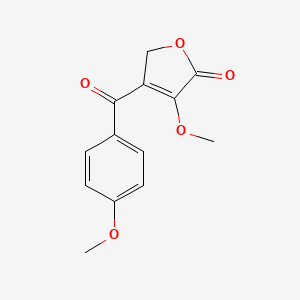
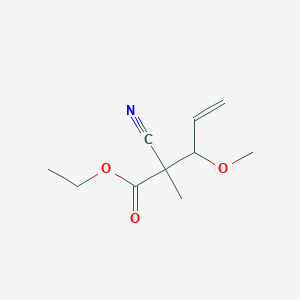
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
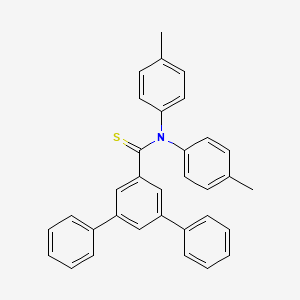
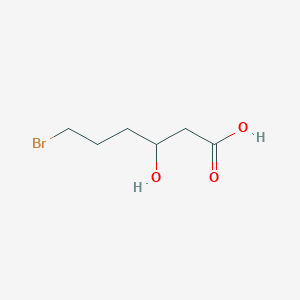

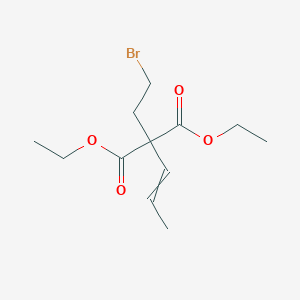
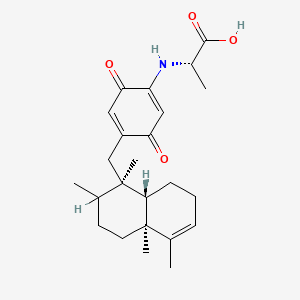
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
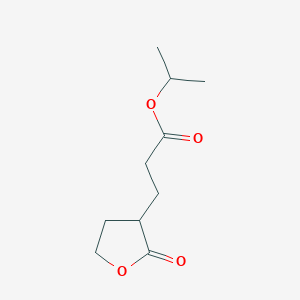
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
